molecular formula C20H15N3O2 B1668516 4,5-Dianilinophthalimide CAS No. 145915-58-8

4,5-Dianilinophthalimide

Cat. No. B1668516
M. Wt: 329.4 g/mol
InChI Key: AAALVYBICLMAMA-UHFFFAOYSA-N
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Description

4,5-Dianilinophthalimide is a phthalimide substituted at the 4- and 5-positions by anilino groups . It has a role as a tyrosine kinase inhibitor and a geroprotector . It has been shown to reverse the formation of neurotoxic fibrils associated with Alzheimer’s disease .


Synthesis Analysis

The synthesis of 4,5-Dianilinophthalimide and related analogues has been developed for potential treatment of Alzheimer’s disease via palladium-catalyzed amination . The requisite substrates are easily obtained, and their coupling with substituted anilines proceeds in generally high yields .


Molecular Structure Analysis

The molecular formula of 4,5-Dianilinophthalimide is C20H15N3O2 . The IUPAC name is 5,6-dianilinoisoindole-1,3-dione . The molecular weight is 329.4 g/mol .

Scientific Research Applications

Specific Scientific Field

Neuroscience and Biochemistry

Application Summary

DAPH has been shown to reverse the formation of neurotoxic fibrils associated with Alzheimer’s disease . It is used in research to understand the mechanisms of amyloidogenesis and neurotoxicity, which are associated with Alzheimer’s disease .

Methods of Application

The key method of application involves the use of DAPH and its derivatives in vitro and in vivo to study their effects on amyloidogenic proteins . The synthetic route to DAPH and structurally related analogues employs palladium-catalyzed amination as the key bond-forming step .

Results or Outcomes

DAPH-1 and select derivatives have been found to be ineffective against several amyloidogenic proteins, but they antagonize the yeast prion protein, Sup35, in vitro and in vivo . They alter the folding of Sup35’s amyloidogenic core, preventing amyloidogenic oligomerization and specific recognition events that nucleate prion assembly .

Synthesis of DAPH and Related Analogues

Specific Scientific Field

Organic Chemistry

Application Summary

DAPH and its analogues are synthesized for potential treatment of Alzheimer’s disease . The synthetic route to DAPH and structurally related analogues employs palladium-catalyzed amination as the key bond-forming step .

Methods of Application

The synthetic route to DAPH and its analogues involves palladium-catalyzed amination . The requisite substrates are easily obtained, and their coupling with substituted anilines proceeds in generally high yields .

Results or Outcomes

A variety of DAPH analogues can be quickly accessed in a modular fashion . This route should also be amenable to the incorporation of other classes of nucleophiles into the molecular framework .

Protein-Tyrosine Kinase Inhibitor

Specific Scientific Field

Biochemistry and Oncology

Application Summary

DAPH is a protein-tyrosine kinase inhibitor with selectivity for the epidermal growth factor receptor (EGF-R) signal transduction pathway . It has potent in vivo antitumor activity .

Methods of Application

In cells, DAPH selectively inhibits both ligand-induced EGF-R and p185c-erbB2 autophosphorylation and c-fos mRNA induction .

Results or Outcomes

Antitumor activity could be demonstrated in vivo against xenografts of the A431 and SK-OV-3 tumors, which overexpress the EGF-R and p185c-erbB2, respectively . No overt cumulative toxicity was observed during treatment even though high efficacy was observed, indicating a good therapeutic window .

Amyloid Elimination

Specific Scientific Field

Biochemistry and Neurology

Application Summary

DAPH and its derivatives can directly and selectively eliminate specific prions and amyloids .

Methods of Application

During fibrillization, inhibitory DAPHs alter the folding of Sup35’s amyloidogenic core, preventing amyloidogenic oligomerization and specific recognition events that nucleate prion assembly .

Results or Outcomes

Select DAPHs are capable of attacking preformed amyloids. They remodel Sup35 prion-specific intermolecular interfaces to create morphologically altered aggregates with diminished infectivity and self-templating activity .

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

Specific Scientific Field

Biochemistry and Oncology

Application Summary

DAPH is a selective inhibitor of epidermal growth factor receptor (EGFR) kinase . It has been used in research to understand the role of EGFR in various diseases, including cancer .

Methods of Application

In cells, DAPH selectively inhibits both ligand-induced EGFR autophosphorylation . This allows researchers to study the effects of EGFR inhibition on cell proliferation and other cellular processes .

Results or Outcomes

DAPH has been shown to have potent in vivo antitumor activity . It could be demonstrated against xenografts of the A431 and SK-OV-3 tumors, which overexpress the EGFR .

Protection Against Serum Deprivation-Induced Stress and Apoptosis

Specific Scientific Field

Neuroscience

Application Summary

DAPH has been shown to protect neuroendocrine cells against serum deprivation-induced stress and apoptosis .

Methods of Application

The method of application involves treating neuroendocrine cells with DAPH under conditions of serum deprivation .

Safety And Hazards

When handling 4,5-Dianilinophthalimide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

5,6-dianilinoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAALVYBICLMAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040393
Record name 4,5-Dianilinophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dianilinophthalimide

CAS RN

145915-58-8
Record name 4,5-Dianilinophthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145915-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dianilinophthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dianilinophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIANILINOPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z13D008FZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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